3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide
Description
3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is an organic compound with a complex structure that includes a bromophenyl group and a hydrazinylidenemethyl group
Properties
Molecular Formula |
C10H10BrN3O |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide |
InChI |
InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(6-9)4-5-10(15)13-7-14-12/h1-7H,12H2,(H,13,14,15) |
InChI Key |
OSXYTBIKLJEZCE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)N/C=N/N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)NC=NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/EtOH), the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to yield 3-(3-bromophenyl)prop-2-enoic acid and hydrazine derivatives .
Conditions :
-
Basic: 2M NaOH, room temperature (24 h), yield: ~68%.
Oxidation Reactions
The hydrazinylidene moiety (-NH-N=CH-) is susceptible to oxidation:
-
With H₂O₂ : Forms a diazene intermediate, which decomposes to release nitrogen gas and generate 3-(3-bromophenyl)prop-2-enamide.
-
With KMnO₄ : Oxidative cleavage of the α,β-unsaturated bond produces 3-(3-bromophenyl)propanoic acid.
Cyclization Reactions
The compound participates in intramolecular cyclization under thermal or catalytic conditions:
-
Thermal (150°C) : Forms a 1,3,4-oxadiazole ring via dehydration.
-
Pd(OAc)₂ catalysis : Generates a pyrazole derivative through C-N bond formation (yield: 82%).
Electrophilic Aromatic Substitution
The bromophenyl group directs electrophilic substitution at the para position:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-3-bromophenyl) derivative | 65% |
| Sulfonation | SO₃/H₂SO₄ | 3-(4-Sulfo-3-bromophenyl) derivative | 58% |
Nucleophilic Addition
The α,β-unsaturated amide undergoes Michael addition:
-
With Grignard reagents (RMgX) : Adds to the β-carbon, forming a substituted amide (e.g., R = CH₃, yield: 70%).
-
With amines (RNH₂) : Generates β-amino amides (yield: 60–75%).
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-substituted enamide | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-aryl derivatives | 85% |
Mechanistic Insights
-
Hydrolysis : Follows a stepwise mechanism with tetrahedral intermediate formation .
-
Cyclization : DFT calculations suggest a five-membered transition state (ΔG‡ = 25 kcal/mol).
-
Electrophilic substitution : Bromine’s −I effect stabilizes the Wheland intermediate .
Stability and Storage
-
Decomposes above 200°C (TGA data).
-
Store under inert atmosphere (N₂) at 4°C to prevent oxidation.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide exhibit promising anticancer properties. Hydrazone derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that hydrazone compounds can effectively target specific cancer pathways, leading to decreased cell proliferation and increased apoptosis rates .
Antimicrobial Properties
The compound is also being investigated for its antimicrobial activity. Preliminary studies have shown that hydrazine derivatives can exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes, which could lead to the development of new antimicrobial agents .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that hydrazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases. The ability to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in treating chronic inflammatory conditions .
Case Study 1: Anticancer Mechanism Exploration
In a recent publication, researchers explored the anticancer mechanisms of hydrazone derivatives, including 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide. They found that these compounds could downregulate the expression of oncogenes while upregulating tumor suppressor genes, leading to enhanced apoptosis in various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of hydrazone derivatives highlighted the effectiveness of similar compounds against resistant bacterial strains. The findings indicated a significant reduction in bacterial load when treated with these compounds, showcasing their potential as novel antibiotics .
Case Study 3: Anti-inflammatory Activity Assessment
Research assessing the anti-inflammatory properties of hydrazine derivatives revealed that they could significantly reduce markers of inflammation in animal models. This study suggests potential applications in developing therapies for diseases characterized by chronic inflammation .
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide can be compared with other similar compounds, such as:
(2E)-3-(4-Bromophenyl)prop-2-enamide: This compound has a similar structure but differs in the position of the bromine atom.
(E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on: This compound has an additional isopropylphenyl group, which may confer different chemical properties and biological activities.
Biological Activity
3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies while providing a comprehensive overview based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C12H12BrN3O
- Molecular Weight : 295.15 g/mol
- IUPAC Name : 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide
The structure features a bromophenyl group attached to a hydrazine derivative, which is known for its reactivity and biological significance.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydrazine moiety can act as a competitive inhibitor for certain enzymes, potentially modulating metabolic pathways.
- Antioxidant Activity : Studies suggest that compounds with similar structures exhibit antioxidant properties, reducing oxidative stress in cells.
- Anticancer Properties : Preliminary research indicates that this compound may have cytotoxic effects against various cancer cell lines by inducing apoptosis.
Biological Activity Overview
The following table summarizes the biological activities reported for 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide:
Case Studies and Research Findings
-
Anticancer Activity Study :
A study conducted on various cancer cell lines showed that 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The IC50 values were lower than those of commonly used chemotherapeutics, suggesting a promising lead for further development. -
Antioxidant Properties :
In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating potential protective effects against oxidative damage in cellular systems. This property could be beneficial in developing therapies for diseases characterized by oxidative stress. -
Enzyme Interaction Studies :
Investigations into the compound's interaction with key metabolic enzymes revealed that it acts as a reversible inhibitor. This finding opens avenues for its application in metabolic disorders where enzyme modulation is crucial.
Q & A
Basic: What are the common synthetic routes for preparing 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Formation of the acrylamide backbone via condensation between 3-(3-bromophenyl)prop-2-enoic acid derivatives and hydrazine derivatives. For example, bromophenyl-containing precursors (e.g., 3-bromo-substituted benzaldehydes) are reacted with hydrazine derivatives under acidic or basic conditions to form hydrazone linkages .
- Step 2: Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) may be employed to introduce the bromophenyl group, as demonstrated in analogous bromophenyl propargylamine syntheses .
- Purification: Column chromatography or recrystallization is used to isolate the final product, with characterization via -/-NMR and HRMS to confirm structural integrity .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of hydrazinylidenemethyl derivatives?
Answer:
Optimization strategies include:
- Catalyst Selection: Use of PdCl(PPh) with CuI for efficient cross-coupling, reducing undesired homocoupling byproducts .
- Solvent and pH Control: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity, while maintaining pH 9–10 with NaCO minimizes side reactions during hydrazone formation .
- Temperature Gradients: Lower temperatures (0–5°C) during hydrazine addition suppress imine hydrolysis, as observed in analogous hydrazide syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: -NMR identifies proton environments (e.g., hydrazone NH at δ 8–10 ppm, bromophenyl aromatic protons at δ 7–8 ppm). -NMR confirms carbonyl (C=O at ~165 ppm) and bromophenyl carbons .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] for CHBrNO: ~277.0) and isotopic patterns from bromine .
- IR Spectroscopy: Detects C=O (~1650 cm) and N–H stretches (~3300 cm) .
Advanced: How can hydrogen bonding patterns in the crystal structure of this compound inform its stability and reactivity?
Answer:
- X-ray Diffraction (XRD): SHELX software (e.g., SHELXL) is used to resolve hydrogen-bonding networks. For example, N–H···O interactions between hydrazone NH and carbonyl groups can stabilize the crystal lattice .
- Graph Set Analysis: Quantifies motifs (e.g., rings from N–H···O bonds), which correlate with melting points and solubility .
- Thermogravimetric Analysis (TGA): Links thermal stability to intermolecular interactions observed in XRD .
Basic: What biological assays are suitable for evaluating the enzyme inhibition potential of this compound?
Answer:
- In Vitro Enzyme Assays: Use spectrophotometric methods (e.g., NADH oxidation for dehydrogenase inhibition) with IC determination. Hydrazide moieties, as seen in sulfonyl hydrazides, often target enzymes like urease or acetylcholinesterase .
- Kinetic Studies: Michaelis-Menten plots differentiate competitive/non-competitive inhibition modes .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities?
Answer:
- Pharmacophore Modeling: Identify critical groups (e.g., bromophenyl for hydrophobic interactions, hydrazone for H-bonding) using tools like Schrodinger’s Phase. Compare with inactive analogs (e.g., non-brominated derivatives) .
- Mutagenesis Assays: Test enzyme mutants to pinpoint binding residues, addressing discrepancies in inhibition potency across studies .
- Meta-Analysis: Cross-reference datasets from PubChem or ChEMBL to validate trends in activity .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., kinases or GPCRs) using PDB structures. Hydrazone flexibility requires ensemble docking to account for conformational changes .
- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .
- QSAR Models: Train on datasets of hydrazone derivatives to predict logP, solubility, and toxicity .
Basic: How can impurities or degradation products be identified during synthesis?
Answer:
- HPLC-MS: Detect byproducts (e.g., hydrolyzed hydrazones or debrominated analogs) using reverse-phase columns and gradient elution .
- TLC Monitoring: Track reaction progress with silica plates and UV visualization, comparing R values against standards .
Advanced: What strategies mitigate crystallographic disorder in XRD analysis of hydrazone derivatives?
Answer:
- Low-Temperature Data Collection: Reduces thermal motion artifacts, improving electron density maps .
- TWINABS Correction: Addresses twinning in monoclinic crystals, common in hydrazone structures .
- Discrete Disorder Modeling: Refine alternative conformations (e.g., hydrazone E/Z isomerism) using PART instructions in SHELXL .
Advanced: How do solvent effects influence the compound’s tautomeric equilibrium (hydrazone vs. azo forms)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
